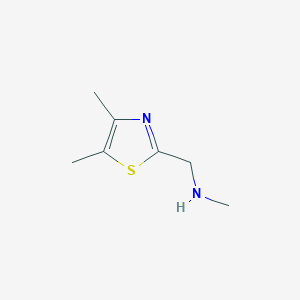
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is a chemical compound known for its role in various biochemical assays, particularly in the MTT assay. This compound is a derivative of thiazole and is used to assess cell metabolic activity, viability, and cytotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine typically involves the reaction of 4,5-dimethylthiazole with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up, often involving automated chromatography systems .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays to assess the metabolic activity of cells.
Medicine: Utilized in cytotoxicity assays to evaluate the effects of potential medicinal agents.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular oxidoreductase enzymes. These enzymes reduce the compound to form a colored formazan product, which can be quantified using spectrophotometry. This reduction process reflects the metabolic activity of the cells, making it a valuable tool in cell viability assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another thiazole derivative used in similar assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt with higher sensitivity and a wider dynamic range.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan product, simplifying the assay process.
Uniqueness
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is unique due to its specific interaction with cellular oxidoreductase enzymes and its ability to produce a colored formazan product, which is easily quantifiable. This makes it a valuable tool in various biochemical assays .
Propriétés
Formule moléculaire |
C7H12N2S |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2S/c1-5-6(2)10-7(9-5)4-8-3/h8H,4H2,1-3H3 |
Clé InChI |
YYHMLFMKQWRARU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CNC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


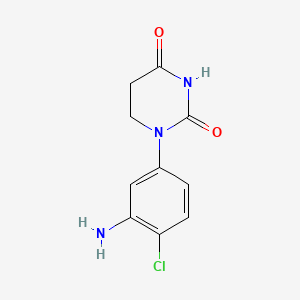

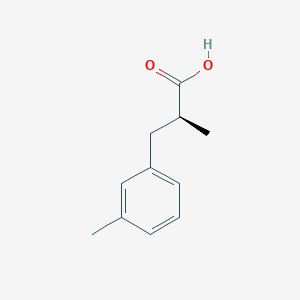
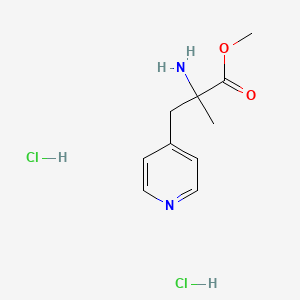
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
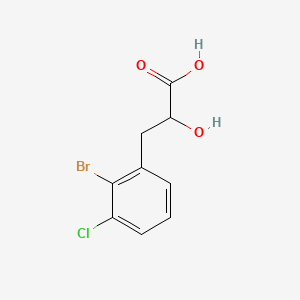
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
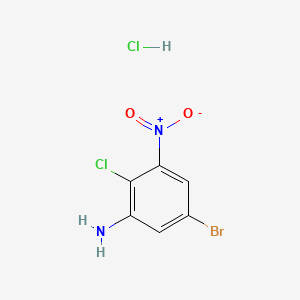

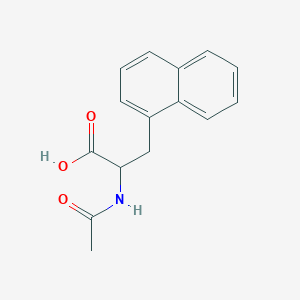
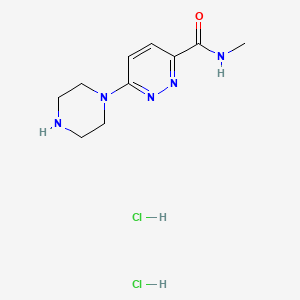
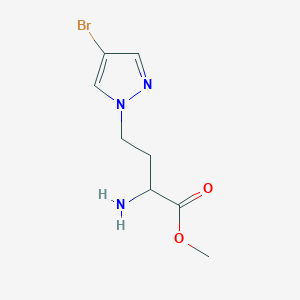
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
